N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride
CAS No.: 1171023-73-6
VCID: VC2792670
Molecular Formula: C12H26ClN3O
Molecular Weight: 263.81 g/mol
* For research use only. Not for human or veterinary use.
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Description |
N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride is a synthetic compound with significant applications in medicinal chemistry and pharmacological research. It is classified as a piperidine derivative, featuring a six-membered ring with five carbon atoms and one nitrogen atom. This compound serves as a versatile intermediate in the synthesis of various derivatives with potential biological activities, particularly targeting the central nervous system. Synthesis MethodsThe synthesis of N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride typically involves the reaction of piperidine derivatives with diethylaminoethyl chloride. This reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base like triethylamine to facilitate the formation of the desired product. Industrial ProductionIndustrial production follows similar synthetic routes but on a larger scale, using industrial-grade solvents and reagents with optimized reaction conditions to ensure high yield and purity of the final product. Chemical ReactionsN-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Reaction Conditions and Products
Biological ActivityThis compound exhibits significant biological activity, primarily through interactions with specific molecular targets such as enzymes and receptors. By binding to these targets, it can modulate their activity, leading to alterations in cellular signaling pathways and physiological responses. Anticancer ActivityResearch suggests that piperidine derivatives can exhibit anticancer properties by targeting multiple pathways involved in tumor growth. In vitro studies have demonstrated substantial anticancer activity for compounds similar to N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride. Applications in ResearchN-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block for the synthesis of various derivatives with potential biological activities, particularly in the fields of chemistry and biology. Role in Medicinal ChemistryThis compound is significant in medicinal chemistry as an intermediate for synthesizing complex molecules with potential therapeutic applications. Its ability to interact with enzymes and receptors makes it valuable in pharmacological studies. |
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CAS No. | 1171023-73-6 | ||||||||||||||||
Product Name | N-[2-(diethylamino)ethyl]piperidine-4-carboxamide hydrochloride | ||||||||||||||||
Molecular Formula | C12H26ClN3O | ||||||||||||||||
Molecular Weight | 263.81 g/mol | ||||||||||||||||
IUPAC Name | N-[2-(diethylamino)ethyl]piperidine-4-carboxamide;hydrochloride | ||||||||||||||||
Standard InChI | InChI=1S/C12H25N3O.ClH/c1-3-15(4-2)10-9-14-12(16)11-5-7-13-8-6-11;/h11,13H,3-10H2,1-2H3,(H,14,16);1H | ||||||||||||||||
Standard InChIKey | ZPEUEQYXFLOLPC-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CCN(CC)CCNC(=O)C1CCNCC1.Cl | ||||||||||||||||
Canonical SMILES | CCN(CC)CCNC(=O)C1CCNCC1.Cl | ||||||||||||||||
PubChem Compound | 42935483 | ||||||||||||||||
Last Modified | Aug 16 2023 |
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